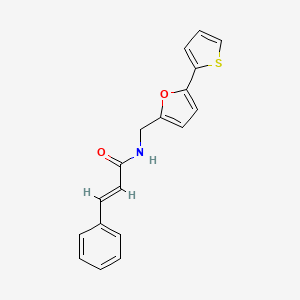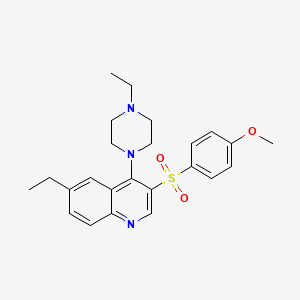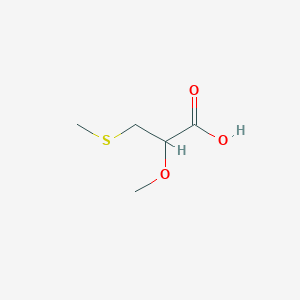![molecular formula C14H8Cl2N2O B2869418 7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 881041-66-3](/img/structure/B2869418.png)
7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is a derivative of imidazopyridine, which is an important fused bicyclic 5–6 heterocycle . Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazopyridine derivatives, including “this compound”, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazopyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis
The molecular structure of “this compound” is based on the imidazopyridine scaffold, which is a fused bicyclic 5–6 heterocycle . The specific details of the molecular structure would require more specific information or computational analysis.Chemical Reactions Analysis
Imidazopyridines, including “this compound”, can undergo various chemical reactions. For instance, they can participate in condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .科学的研究の応用
Synthesis and Biological Activities
Synthesis and Antimicrobial Applications : Compounds derived from imidazo[1,2-a]pyridine carbaldehydes have been synthesized through multi-step reactions, leading to the creation of oxopyrimidines and thiopyrimidines. These compounds were evaluated for their antibacterial and antifungal activities, highlighting the potential of imidazo[1,2-a]pyridine derivatives in antimicrobial research (Ladani et al., 2009).
Heterocyclic Chalcones and Oxopyrimidines : Another study focused on the synthesis of heterosubstituted chalcones and oxopyrimidines by reacting 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with different aryl acetophenones. The antimicrobial activity of these compounds was tested, contributing to the field of medicinal chemistry (Joshi et al., 2012).
Chemical Synthesis and Applications
Novel Synthesis Methods : Research has introduced new synthesis methods for imidazo[1,2-a]pyridine derivatives, including water-mediated hydroamination and silver-catalyzed aminooxygenation. These methods offer efficient pathways for producing imidazo[1,2-a]pyridine-3-carbaldehydes and highlight the versatility of these compounds in synthetic chemistry (Mohan et al., 2013).
Catalytic Activity : Imidazo[1,2-a]pyridine derivatives have been evaluated for their catalytic activities, particularly in the oxidation of catechol to o-quinone. This study emphasizes the role of heterocyclic compounds in catalysis, demonstrating their potential in environmental and industrial applications (Saddik et al., 2012).
Fluorescent Molecular Rotors and Dyes
- Fluorescent Molecular Rotors : A library of fluorescent molecular rotors based on 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde was synthesized, showcasing the potential of these compounds as viscosity sensors. Their optical properties were extensively studied, revealing applications in material science and sensor technology (Jadhav & Sekar, 2017).
将来の方向性
Imidazopyridine derivatives, including “7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde”, have shown promising results in various fields of medicinal chemistry . Future research could focus on exploring their potential applications in other areas, optimizing their synthesis methods, and investigating their mechanisms of action .
作用機序
Target of Action
The compound “7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .
Mode of Action
The mode of action of imidazo[1,2-a]pyridines can be diverse, depending on the specific derivative and its functional groups . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . .
Biochemical Pathways
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They can be synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . .
生化学分析
Biochemical Properties
They are synthesized from easily available chemicals and have been employed in different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Cellular Effects
Most compounds of the imidazo[1,2-a]pyridine class have shown non-toxicity against tested cell lines
Molecular Mechanism
Imidazo[1,2-a]pyridines have been functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages
Metabolic Pathways
Similar compounds have been involved in various metabolic pathways, interacting with enzymes or cofactors .
Transport and Distribution
Similar compounds may interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds may have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
特性
IUPAC Name |
7-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-10-3-1-9(2-4-10)14-12(8-19)18-6-5-11(16)7-13(18)17-14/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDZRXGQFNDHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CC(=CC3=N2)Cl)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(benzo[d]thiazol-2-yl)-5-chloro-2-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2869340.png)

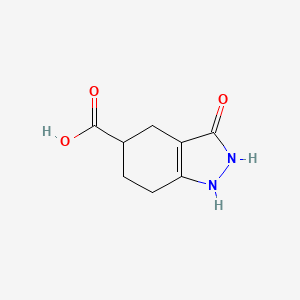
![3-nitro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2869350.png)
![methyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2869351.png)

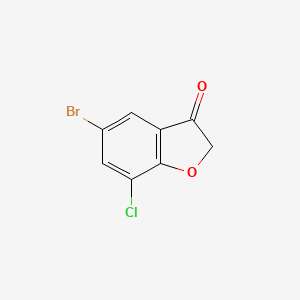
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2869355.png)
